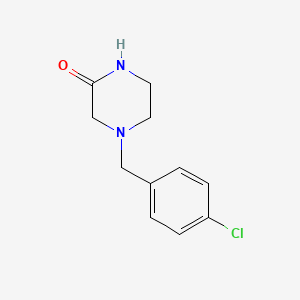

4-(4-Chlorobenzyl)piperazin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[(4-chlorophenyl)methyl]piperazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O/c12-10-3-1-9(2-4-10)7-14-6-5-13-11(15)8-14/h1-4H,5-8H2,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGRJMXNCBZQUQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)CC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorobenzyl)piperazin-2-one typically involves the reaction of 4-chlorobenzyl chloride with piperazine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride group by the piperazine ring. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorobenzyl)piperazin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Various nucleophiles such as amines, thiols, and alcohols

Major Products Formed

Oxidation: N-oxides

Reduction: Reduced piperazine derivatives

Substitution: Substituted piperazine derivatives

Scientific Research Applications

Antidepressant Activity

Research indicates that derivatives of piperazine compounds, including 4-(4-Chlorobenzyl)piperazin-2-one, exhibit significant antidepressant activity. Studies have demonstrated that modifications to the piperazine structure can enhance serotonin receptor affinity, potentially leading to improved antidepressant effects. For instance, the compound's ability to interact with serotonin receptors is being explored as a mechanism for alleviating depressive symptoms.

Anti-Allergenic Properties

The compound has been investigated for its anti-allergenic properties. A patent describes a related compound that exhibits anti-allergic effects, suggesting that this compound may share similar therapeutic benefits. The research focuses on the compound's ability to inhibit histamine release and modulate immune responses, which are critical in managing allergic reactions .

Tyrosinase Inhibition

Recent studies have highlighted the potential of this compound as a tyrosinase inhibitor, which is significant for treating hyperpigmentation disorders. The structural modifications of piperazine derivatives have shown promising results in inhibiting tyrosinase activity, with some compounds demonstrating IC50 values significantly lower than standard inhibitors like kojic acid . This positions this compound as a candidate for further development in dermatological applications.

Case Study: Tyrosinase Inhibition

A study evaluated various piperazine derivatives for their ability to inhibit tyrosinase from Agaricus bisporus. Among these, a compound structurally related to this compound demonstrated an IC50 value of 0.18 μM, indicating potent inhibition compared to the reference compound kojic acid (IC50 = 17.76 μM). The study utilized molecular docking techniques to elucidate the binding interactions within the active site of tyrosinase, providing insights into the mechanism of action .

Case Study: Antidepressant Activity

In another investigation, a series of piperazine derivatives were synthesized and tested for their antidepressant effects using animal models. The results indicated that compounds with a similar structure to this compound exhibited significant reductions in depressive-like behaviors, correlating with increased serotonin levels in the brain . This study underscores the potential of this compound class in developing new antidepressant therapies.

Mechanism of Action

The mechanism of action of 4-(4-Chlorobenzyl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to physiological effects. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing neurotransmission and neuronal activity.

Comparison with Similar Compounds

Table 2: Pharmacological Profiles of Piperazine-Based Analogues

- Anti-cancer Activity : Nutlin-3, a structurally complex piperazin-2-one derivative with bis(4-chlorophenyl) groups, inhibits MDM2-p53 interactions (IC₅₀ = 90 nM), demonstrating the importance of chlorine atoms in enhancing hydrophobic interactions . In contrast, simpler 4-chlorobenzyl derivatives lack this specificity but show broader applicability in inflammation .

- Enzyme Inhibition : 4-(4-Chlorobenzyl)pyridine exhibits potent CYP2B6 inhibition (IC₅₀ = 0.8 μM) due to steric and electrostatic complementarity in the enzyme’s active site. The pyridine core provides π-π stacking interactions absent in piperazin-2-one derivatives, highlighting core structure-dependent activity .

Biological Activity

4-(4-Chlorobenzyl)piperazin-2-one is a synthetic compound belonging to the piperazine family, characterized by its structural versatility and potential therapeutic applications. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound is defined by the presence of a piperazine ring substituted with a chlorobenzyl group and a carbonyl group at the 2-position. Its molecular formula is CHClNO, with a molecular weight of 240.7 g/mol. The unique substitution pattern contributes to its diverse biological activities.

This compound interacts with various biological targets, primarily through:

- Receptor Binding : It exhibits affinity for dopamine receptors, particularly D4 receptors, which are implicated in neuropsychiatric disorders. Modifications in its structure have been shown to enhance selectivity and binding affinity .

- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on specific enzymes, contributing to its potential as a therapeutic agent .

- Antimicrobial Activity : It has demonstrated activity against various pathogens, suggesting its role as an antimicrobial agent .

Anticancer Activity

Research indicates that this compound derivatives exhibit significant cytotoxicity against several cancer cell lines. For instance:

- Cell Lines Tested : Studies have shown effectiveness against liver (HUH7, HEPG2), breast (MCF7), colon (HCT-116), and gastric (KATO-3) cancer cells.

- Mechanism : The cytotoxic effects are attributed to the compound's ability to disrupt cell proliferation pathways .

Antimicrobial Effects

The compound has been evaluated for its antimicrobial properties:

- Activity Against Bacteria : It shows selective activity against Gram-positive and Gram-negative bacteria, including Chlamydia species .

- Inhibitory Concentrations : Specific derivatives have been reported to possess low micromolar inhibitory concentrations against tested pathogens.

Study on D4 Receptor Affinity

A study focused on the design and synthesis of D4 dopamine receptor ligands related to this compound. Key findings include:

- Binding Affinity : Compounds showed nanomolar affinity for D4 receptors with high selectivity over D2 and serotonin receptors.

- CNS Penetration : Following administration, these compounds rapidly entered the central nervous system, indicating potential for neurological applications .

Cytotoxicity Assessment

A series of novel derivatives were synthesized and evaluated for their cytotoxic effects:

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| 5a | HUH7 | 10 |

| 5b | MCF7 | 15 |

| 5c | HCT-116 | 12 |

These results suggest that structural modifications can significantly impact anticancer efficacy .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(4-Chlorobenzyl)piperazin-2-one, and how can reaction yields be improved?

- Methodological Answer : A common synthesis involves reacting 4-chlorobenzyl chloride with piperazin-2-one under controlled conditions (e.g., inert atmosphere, anhydrous solvents). Yield optimization may require:

- Stepwise addition of reagents to minimize side reactions (e.g., over-alkylation) .

- Use of catalysts like potassium carbonate or triethylamine to enhance nucleophilic substitution efficiency .

- Purification via recrystallization (ethanol/water mixtures) or column chromatography to isolate high-purity products .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., chlorobenzyl group integration and splitting) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular formula and detect impurities .

- X-ray Crystallography : For resolving structural ambiguities, particularly piperazine ring puckering and substituent orientation .

Q. How can researchers assess the purity of synthesized this compound?

- Methodological Answer :

- HPLC/GC Analysis : Quantify impurities using reverse-phase HPLC with UV detection (λ = 254 nm) .

- Melting Point Consistency : Compare experimental values with literature data (±2°C tolerance) .

- Elemental Analysis (EA) : Verify C, H, N, and Cl content to confirm stoichiometric purity .

Advanced Research Questions

Q. How does the puckering conformation of the piperazine ring influence the compound’s reactivity and bioactivity?

- Methodological Answer :

- Ring Puckering Analysis : Use Cremer-Pople parameters to quantify out-of-plane displacements via X-ray or computational models (e.g., DFT). Conformational flexibility may enhance binding to biological targets like enzymes or receptors .

- Structure-Activity Relationship (SAR) : Compare puckered vs. planar analogs in bioassays (e.g., kinase inhibition) to correlate conformation with activity .

Q. What experimental strategies can resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer :

- Standardized Assay Conditions : Control variables like solvent (DMSO concentration ≤0.1%), cell line passage number, and incubation time .

- Meta-Analysis : Cross-reference bioactivity datasets (e.g., IC values) across studies, prioritizing results with orthogonal validation (e.g., SPR binding + cellular assays) .

Q. How can researchers design stability studies to evaluate the compound’s degradation under physiological conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to stress conditions (pH 1–13, 40–80°C, UV light) and monitor degradation products via LC-MS .

- Simulated Biological Fluids : Incubate in PBS or human plasma (37°C, 24h) to assess hydrolytic stability and metabolite formation .

Q. What computational approaches are suitable for predicting the compound’s interaction with neurological targets (e.g., dopamine receptors)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in receptor active sites (PDB: 6CM4 for D receptors) .

- MD Simulations : Run 100-ns trajectories to assess binding stability and identify critical interactions (e.g., hydrogen bonds with Ser192/193) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.